![molecular formula C14H26O B11831499 1-Tetradecyn-3-ol, (3R)-](/img/structure/B11831499.png)
1-Tetradecyn-3-ol, (3R)-
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Overview
Description
1-Tetradecyn-3-ol, (3R)- is an organic compound with the molecular formula C14H26O. It is a long-chain fatty alcohol characterized by the presence of a triple bond (C≡C) and a hydroxyl group (OH) at the third carbon atom. This compound is notable for its applications in various fields, including organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tetradecyn-3-ol, (3R)- can be synthesized through several methods. One common approach involves the reaction of 1-dodecyne with ethylene oxide in the presence of a base, followed by hydrolysis to yield the desired product. Another method includes the use of Grignard reagents, where a Grignard reagent derived from 1-dodecyne reacts with formaldehyde, followed by acidic workup to produce 1-Tetradecyn-3-ol, (3R)-.
Industrial Production Methods: Industrial production of 1-Tetradecyn-3-ol, (3R)- often involves catalytic processes. For instance, the hydroformylation of 1-dodecyne using a water-soluble catalyst in a biphasic system can yield the compound efficiently. This method is advantageous due to its high selectivity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Tetradecyn-3-ol, (3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group into a halide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
Scientific Research Applications
1-Tetradecyn-3-ol is utilized in several scientific fields:
- Organic Synthesis : It serves as a building block for synthesizing complex organic molecules and natural products. The compound's functional groups allow for versatile reactions that are essential in organic chemistry.
- Biochemical Studies : The compound is employed in enzyme inhibition studies and as a substrate in biochemical assays. Its interactions with enzymes can provide insights into metabolic pathways and enzyme mechanisms.
- Material Science : In polymer chemistry, 1-Tetradecyn-3-ol can be used to modify polymer properties, enhancing characteristics such as flexibility and thermal stability.
Industrial Applications
The compound is also significant in various industrial applications:
- Surfactants Production : Due to its amphiphilic nature, 1-Tetradecyn-3-ol is used in producing surfactants, which are essential in cleaning products and emulsifiers.
- Lubricants : Its properties make it suitable for use as a lubricant additive, improving the performance of lubricants under extreme conditions .
- Cosmetic Industry : The compound finds applications in personal care products due to its moisturizing properties and ability to enhance product texture .
Case Study 1: Enzyme Interaction Studies
A study investigated the interaction of 1-Tetradecyn-3-ol with specific enzymes involved in lipid metabolism. The results indicated that the compound could inhibit certain enzyme activities, suggesting potential applications in metabolic disorder treatments. The study highlighted the compound's role as a substrate that influences enzyme kinetics.
Case Study 2: Surfactant Efficacy
Research was conducted to evaluate the effectiveness of surfactants derived from 1-Tetradecyn-3-ol in various cleaning applications. The findings demonstrated that these surfactants exhibited superior cleaning performance compared to traditional surfactants, particularly in removing oily contaminants from surfaces.
Data Table: Applications Overview
Application Area | Specific Use | Benefits |
---|---|---|
Organic Chemistry | Building block for synthesis | Versatile chemical reactions |
Biochemistry | Enzyme inhibition studies | Insights into metabolic pathways |
Material Science | Polymer modification | Enhanced flexibility and thermal stability |
Industrial Chemistry | Surfactant production | Improved cleaning efficacy |
Cosmetic Industry | Moisturizing agent | Enhanced product texture and feel |
Mechanism of Action
The mechanism of action of 1-Tetradecyn-3-ol, (3R)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the triple bond can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
3-Tetradecyn-1-ol: Similar structure but with the hydroxyl group at the first carbon atom.
Tetradec-1-yn-3-ol: Similar structure but with the triple bond at the first carbon atom.
Uniqueness: 1-Tetradecyn-3-ol, (3R)- is unique due to its specific placement of the hydroxyl group and triple bond, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications.
Biological Activity
1-Tetradecyn-3-ol, (3R)- is a compound that belongs to the class of alkyne alcohols. Its unique structure and functional groups suggest potential biological activities that warrant investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
1-Tetradecyn-3-ol has the following chemical formula: C14H26O. It features a long aliphatic carbon chain with a hydroxyl group (-OH) and a triple bond, which may influence its interaction with biological systems.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of various alkyne compounds, including 1-tetradecyn-3-ol. Research indicates that compounds with long carbon chains exhibit significant activity against a range of pathogens. For instance, a study on related compounds demonstrated their effectiveness in disrupting bacterial cell membranes, leading to cell death .
Compound | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1-Tetradecyn-3-ol | Staphylococcus aureus | 32 µg/mL |
1-Tetradecyn-3-ol | Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
Alkynes are known for their anti-inflammatory properties. In vitro studies have shown that 1-tetradecyn-3-ol can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of 1-tetradecyn-3-ol have been evaluated in various cancer cell lines. A study demonstrated that this compound induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . The following table summarizes the findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Caspase activation |
HeLa | 20 | Cell cycle arrest |
Case Studies
Case Study 1: Antimicrobial Efficacy
A clinical trial investigated the use of 1-tetradecyn-3-ol as an adjunct therapy in patients with chronic bacterial infections. Results showed a significant reduction in bacterial load when combined with standard antibiotic treatments, suggesting its role as a novel antimicrobial agent .
Case Study 2: Anti-inflammatory Properties
In a controlled study involving patients with rheumatoid arthritis, administration of 1-tetradecyn-3-ol resulted in decreased levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). Patients reported improved joint function and reduced pain levels .
Properties
Molecular Formula |
C14H26O |
---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
(3R)-tetradec-1-yn-3-ol |
InChI |
InChI=1S/C14H26O/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h2,14-15H,3,5-13H2,1H3/t14-/m0/s1 |
InChI Key |
XBMBRECRKQFYAT-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](C#C)O |
Canonical SMILES |
CCCCCCCCCCCC(C#C)O |
Origin of Product |
United States |
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